Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15965824
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-13-9(12)5-4-14-6-2-3-11-8(10)7(5)6/h2-4H,1H3,(H2,10,11) |
| Standard InChI Key | UMDZOCNUOHNFKB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC2=C1C(=NC=C2)N |
Introduction
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the thienopyridine family. These compounds are characterized by a fused bicyclic structure containing a thiophene ring and a pyridine ring. The specific methyl ester functional group and amino substitution at defined positions make this compound an important scaffold in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate typically involves multistep reactions starting from pyridine derivatives. A common method includes:
-
Formation of the Thieno[3,2-c]pyridine Core: This step involves cyclization reactions using precursors such as 2-chloropyridines and mercaptoacetates.
-
Functionalization: The amino group is introduced via substitution reactions, while the methyl ester is formed through esterification processes.
Applications in Medicinal Chemistry
Thienopyridine derivatives, including Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate, have gained attention for their diverse biological activities:
-
Antitumor Activity: Studies on related thienopyridine compounds have demonstrated significant cytotoxic effects against cancer cell lines (e.g., MDA-MB-231 triple-negative breast cancer cells) through mechanisms such as cell cycle arrest and inhibition of proliferation .
-
Enzyme Inhibition: The planar structure allows these compounds to act as inhibitors of enzymes like kinases, which are crucial in cancer progression.
-
Antimicrobial Properties: The heterocyclic framework exhibits potential against bacterial and fungal pathogens.
Crystallographic Data
Crystallographic studies reveal that thienopyridine derivatives, including similar compounds, adopt nearly planar conformations. This conformation is stabilized by intramolecular hydrogen bonding and π–π stacking interactions in crystal lattices .
Future Prospects
The unique structural features and promising bioactivity of Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate make it a valuable lead compound for drug discovery:
-
Optimization: Modifications to functional groups can further enhance its pharmacological properties.
-
Drug Development: It can serve as a scaffold for designing new anticancer or antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume